molecular formula C29H38BN5O3 B12406706 KRAS G12D inhibitor 11

KRAS G12D inhibitor 11

Cat. No.: B12406706
M. Wt: 515.5 g/mol
InChI Key: ICCOZNHBVIPEIG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 11 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the KRAS G12D protein . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance or reduce its activity against the KRAS G12D protein .

Scientific Research Applications

KRAS G12D inhibitor 11 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C29H38BN5O3

Molecular Weight

515.5 g/mol

IUPAC Name

[1-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]boronic acid

InChI

InChI=1S/C29H38BN5O3/c1-20-6-3-7-21-8-4-10-26(27(20)21)35-17-13-24-25(18-35)31-29(38-19-23-9-5-14-33(23)2)32-28(24)34-15-11-22(12-16-34)30(36)37/h3-4,6-8,10,22-23,36-37H,5,9,11-19H2,1-2H3/t23-/m0/s1

InChI Key

ICCOZNHBVIPEIG-QHCPKHFHSA-N

Isomeric SMILES

B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OC[C@@H]6CCCN6C)(O)O

Canonical SMILES

B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OCC6CCCN6C)(O)O

Origin of Product

United States

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